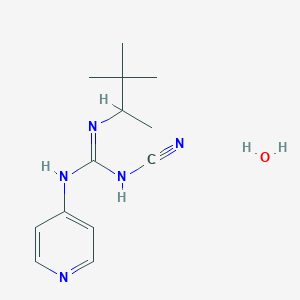
Pinacidil-Monohydrat
Übersicht
Beschreibung
Pinacidil monohydrate is a cyanoguanidine drug known for its ability to open ATP-sensitive potassium channels, leading to peripheral vasodilatation of arterioles. This compound is primarily used as an antihypertensive agent due to its effectiveness in reducing blood pressure and peripheral resistance .
Wissenschaftliche Forschungsanwendungen
Pinacidil-Monohydrat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es ATP-sensitive Kaliumkanäle in glatten Muskelzellen öffnet. Diese Aktion führt zu einer Hyperpolarisation der Zellmembran, was zur Relaxation des glatten Gefäßmuskels und zur anschließenden Vasodilatation führt. Die molekularen Ziele von Pinacidil umfassen die Kaliumkanäle selbst und die beteiligten Wege stehen in erster Linie im Zusammenhang mit der Regulation der intrazellulären Kaliumspiegel .
Ähnliche Verbindungen:
Minoxidil: Ein weiterer Kaliumkanalöffner, der als Antihypertensivum und zur Stimulation des Haarwachstums eingesetzt wird.
Diazoxid: Ein Kaliumkanalöffner, der zur Behandlung von Hypoglykämie und Bluthochdruck eingesetzt wird.
Nicorandil: Ein Kaliumkanalöffner mit sowohl vasodilatatorischen als auch antianginösen Eigenschaften.
Vergleich:
Pinacidil vs. Minoxidil: Pinacidil ist hinsichtlich seiner antihypertensiven Wirkung stärker, besitzt aber nicht die haarwuchsregulierenden Eigenschaften von Minoxidil.
Pinacidil vs. Diazoxid: Beide Verbindungen sind wirksame Antihypertensiva, aber Diazoxid wird auch zur Behandlung von Hypoglykämie eingesetzt, was keine Eigenschaft von Pinacidil ist.
Pinacidil vs. Nicorandil: Während beide Verbindungen Kaliumkanalöffner sind, besitzt Nicorandil auch nitratähnliche Eigenschaften, was es zur Behandlung von Angina pectoris wirksam macht.
This compound zeichnet sich durch seine spezifische Wirkung auf ATP-sensitive Kaliumkanäle und seine starke antihypertensive Wirkung aus, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch im klinischen Umfeld macht.
Wirkmechanismus
Target of Action
Pinacidil monohydrate primarily targets ATP-sensitive potassium channels (KATP channels) . These channels play a crucial role in regulating the membrane potential and cellular excitability of various cells, including vascular smooth muscle cells .
Mode of Action
Pinacidil monohydrate acts by opening ATP-sensitive potassium channels . This action leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane . The hyperpolarization indirectly causes a net reduction in intracellular calcium, leading to relaxation of vascular smooth muscle .
Biochemical Pathways
The opening of KATP channels by pinacidil monohydrate leads to the activation of the NO/cGMP/PKG signaling pathway . This pathway plays a significant role in regulating vascular tone and blood pressure .
Pharmacokinetics
Pinacidil monohydrate is rapidly absorbed after oral administration, showing a plasma half-life of approximately 30 minutes in rats, dogs, and humans . The major biotransformation product of pinacidil in these species is pinacidil-N-oxide, and renal excretion is the main elimination pathway for both agents .
Result of Action
The activation of KATP channels by pinacidil monohydrate leads to peripheral vasodilation of arterioles . This vasodilation decreases peripheral vascular resistance, resulting in a reduction in blood pressure .
Action Environment
The efficacy and stability of pinacidil monohydrate can be influenced by various environmental factors. For instance, the presence of other medications, such as diuretics, can enhance the efficacy of pinacidil and reduce the incidence of adverse effects, such as peripheral edema . Furthermore, the physiological state of the patient, including renal function, can impact the drug’s action and metabolism .
Biochemische Analyse
Biochemical Properties
Pinacidil monohydrate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with ATP-sensitive potassium channels (KATP channels), which are found in the plasma membrane and mitochondria of cells . By opening these channels, pinacidil monohydrate facilitates potassium efflux, leading to hyperpolarization of the cell membrane and subsequent relaxation of vascular smooth muscle . This interaction is essential for its vasodilatory effects and its ability to reduce peripheral vascular resistance.
Cellular Effects
Pinacidil monohydrate exerts significant effects on various types of cells and cellular processes. In cardiac ventricular myocytes, it has been shown to stimulate the Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway . This stimulation helps in managing conditions such as hypertension, ischemia/reperfusion injury, and arrhythmia by abolishing early afterdepolarizations and delayed afterdepolarizations . Additionally, pinacidil monohydrate influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of KATP channels and associated signaling molecules .
Molecular Mechanism
The molecular mechanism of pinacidil monohydrate involves its action as a nonselective opener of ATP-sensitive potassium channels . By binding to these channels, pinacidil monohydrate induces potassium efflux, leading to hyperpolarization of the cell membrane and a reduction in intracellular calcium levels . This process results in the relaxation of vascular smooth muscle and a decrease in peripheral vascular resistance . Additionally, pinacidil monohydrate activates the NO/cGMP/PKG signaling pathway, further enhancing its cardioprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pinacidil monohydrate have been observed to change over time. The compound is rapidly absorbed after oral administration, with peak plasma levels occurring within 30 to 60 minutes . Its plasma half-life is approximately 30 minutes in rats, dogs, and humans . Long-term studies have shown that pinacidil monohydrate maintains its antihypertensive effects over extended periods, although some adverse effects such as headache, edema, and palpitations may occur . The stability and degradation of pinacidil monohydrate in laboratory settings are crucial for understanding its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of pinacidil monohydrate vary with different dosages in animal models. In normotensive, renal hypertensive, spontaneously hypertensive, and neurogenic hypertensive rats, as well as in anesthetized cats and dogs, pinacidil monohydrate dose-dependently decreases blood pressure by reducing total peripheral resistance and inducing reflex tachycardia . At higher doses, toxic or adverse effects such as severe hypotension and tachycardia may be observed . Understanding the dosage effects is essential for optimizing the therapeutic use of pinacidil monohydrate.
Metabolic Pathways
Pinacidil monohydrate is involved in several metabolic pathways, including its biotransformation to pinacidil-N-oxide . This metabolite is less potent than pinacidil monohydrate as an antihypertensive agent and exhibits significantly lower vasodilatory effects in vitro . The primary route of elimination for both pinacidil monohydrate and its metabolite is renal excretion . The interaction of pinacidil monohydrate with enzymes and cofactors involved in its metabolism is critical for understanding its pharmacokinetics and therapeutic potential.
Transport and Distribution
Pinacidil monohydrate is transported and distributed within cells and tissues through various mechanisms. It has a volume of distribution ranging from 1.1 to 1.4 L/kg and exhibits plasma protein binding of approximately 39% to 65% . The compound is rapidly absorbed after oral administration, with peak plasma levels occurring within 30 to 60 minutes . Understanding the transport and distribution of pinacidil monohydrate is essential for optimizing its therapeutic use and minimizing adverse effects.
Subcellular Localization
The subcellular localization of pinacidil monohydrate is primarily associated with its interaction with ATP-sensitive potassium channels in the plasma membrane and mitochondria . This localization is crucial for its activity and function, as it allows pinacidil monohydrate to modulate potassium efflux and intracellular calcium levels effectively . Additionally, the targeting signals and post-translational modifications that direct pinacidil monohydrate to specific compartments or organelles are essential for its therapeutic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pinacidil involves the condensation of 4-isothiocyanatopyridine with 3,3-dimethyl-2-butanamine to form a thiourea intermediate. This intermediate is then treated with a mixture of triphenylphosphine, carbon tetrachloride, and triethylamine to yield an unsymmetrical carbodiimide. Finally, the addition of cyanamide results in the formation of pinacidil .
Industrial Production Methods: Industrial production of pinacidil monohydrate follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize the production efficiency and minimize impurities .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pinacidil-Monohydrat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Pinacidil kann zu Pinacidil-N-oxid oxidiert werden, das als Antihypertensivum weniger wirksam ist.
Reduktion: Reduktionsreaktionen sind für Pinacidil aufgrund seiner stabilen Struktur weniger verbreitet.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Substitution: Reagenzien wie Alkylhalogenide und Amine werden unter milden Bedingungen verwendet, um Substitutionsreaktionen zu erreichen.
Hauptprodukte:
Oxidation: Pinacidil-N-oxid.
Substitution: Verschiedene substituierte Derivate von Pinacidil, abhängig von den verwendeten Reagenzien.
Vergleich Mit ähnlichen Verbindungen
Minoxidil: Another potassium channel opener used as an antihypertensive agent and for hair growth stimulation.
Diazoxide: A potassium channel opener used to treat hypoglycemia and hypertension.
Nicorandil: A potassium channel opener with both vasodilatory and anti-anginal properties.
Comparison:
Pinacidil vs. Minoxidil: Pinacidil is more potent in terms of its antihypertensive effects but does not have the hair growth-stimulating properties of minoxidil.
Pinacidil vs. Diazoxide: Both compounds are effective antihypertensive agents, but diazoxide is also used to manage hypoglycemia, which is not a property of pinacidil.
Pinacidil vs. Nicorandil: While both compounds are potassium channel openers, nicorandil also has nitrate-like properties, making it effective in treating angina.
Pinacidil monohydrate stands out due to its specific action on ATP-sensitive potassium channels and its potent antihypertensive effects, making it a valuable compound in both research and clinical settings.
Eigenschaften
IUPAC Name |
1-cyano-2-(3,3-dimethylbutan-2-yl)-3-pyridin-4-ylguanidine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5.H2O/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11;/h5-8,10H,1-4H3,(H2,15,16,17,18);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJCNBBHEVLGCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60560-33-0 (anhydrous) | |
| Record name | Pinacidil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085371648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045682 | |
| Record name | Pinacidil monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49681802 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
85371-64-8 | |
| Record name | Guanidine, N-cyano-N′-4-pyridinyl-N′′-(1,2,2-trimethylpropyl)-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85371-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinacidil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085371648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinacidil monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pinacidil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PINACIDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B0ZZH8P2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Pinacidil Monohydrate as an antihypertensive agent?
A1: Pinacidil Monohydrate is a direct-acting vasodilator, meaning it relaxes the smooth muscle in blood vessels to lower blood pressure. Unlike other vasodilators like Minoxidil and Hydralazine, Pinacidil Monohydrate does not require metabolic activation or indirect effects to exert its antihypertensive activity []. It achieves this by inhibiting the contractile responses of arterial and other smooth muscle, leading to decreased total peripheral resistance and a subsequent decrease in blood pressure []. This effect is independent of the endothelium and does not involve calcium channel blockade, cyclooxygenase activation, or adenosine formation [].
Q2: How is Pinacidil Monohydrate absorbed and metabolized in the body?
A2: Pinacidil Monohydrate is rapidly and almost completely absorbed after oral administration, reaching peak plasma levels within 30 to 60 minutes [, ]. The bioavailability in rats is around 80%, suggesting a first-pass effect in this species []. The primary route of elimination is renal excretion, with about 80-90% of the administered dose excreted within 24 hours []. The major metabolite in rats, dogs, and humans is Pinacidil-N-oxide, which exhibits significantly lower antihypertensive potency compared to the parent drug [].
Q3: Are there any transdermal delivery systems being researched for Pinacidil Monohydrate?
A3: Yes, researchers are exploring transdermal drug delivery systems for Pinacidil Monohydrate as a potential alternative to oral administration [, , , ]. Studies have investigated the use of polymeric films composed of Eudragit RL 100 and polyvinyl acetate for this purpose []. These films demonstrated promising results in terms of drug release and skin permeation, suggesting their potential for developing a matrix-type transdermal therapeutic system for Pinacidil Monohydrate [].
Q4: What are the advantages of developing a transdermal delivery system for Pinacidil Monohydrate?
A4: Transdermal delivery systems offer several potential advantages compared to oral administration, including:
- Sustained drug release: This could lead to more consistent blood pressure control with a single application []. One study showed that a single transdermal patch application effectively controlled hypertension in rats for 48 hours [].
- Improved patient compliance: Transdermal patches can enhance patient adherence to medication regimens due to their ease of use and less frequent dosing compared to oral formulations [].
- Reduced side effects: By bypassing the first-pass metabolism in the liver, transdermal delivery may minimize some systemic side effects associated with oral Pinacidil Monohydrate administration [].
Q5: What analytical methods are used to quantify Pinacidil Monohydrate in biological samples?
A5: A validated high-performance liquid chromatography (HPLC) method has been developed for the quantification of Pinacidil Monohydrate in human plasma []. This method utilizes a C18 column with acetonitrile-water-triethylamine as the mobile phase and Pinacidil Monohydrate as the internal standard []. It provides sensitive detection with a limit of quantification of 20 ng/mL and demonstrates good accuracy, precision, and recovery [].
Q6: What is the significance of studying the structure-activity relationship (SAR) of Pinacidil Monohydrate?
A6: Understanding the SAR of Pinacidil Monohydrate is crucial for designing new analogs with improved pharmacological properties. By investigating how structural modifications impact the compound's activity, potency, and selectivity, researchers can develop novel antihypertensive agents with potentially enhanced efficacy and reduced side effects. While the provided abstracts don't directly delve into specific SAR studies, they lay the groundwork by characterizing the drug's activity and pharmacokinetic profile [, ]. This information can serve as a foundation for future SAR investigations.
Q7: What are the future research directions for Pinacidil Monohydrate?
A7: Future research on Pinacidil Monohydrate could focus on:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(6-Hydroxy-5-nitro-M-tolyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B104295.png)
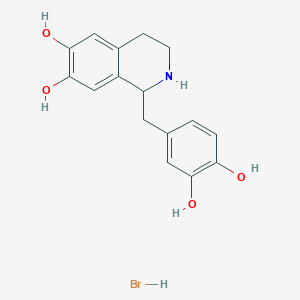
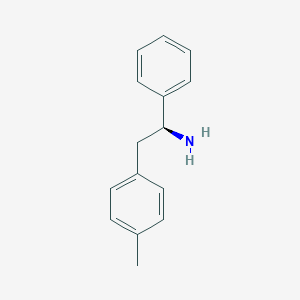
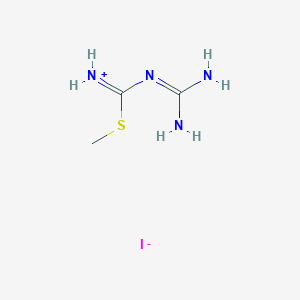
![(4R,9R)-14,16,22,24-Tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/structure/B104306.png)
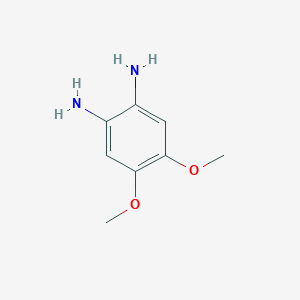

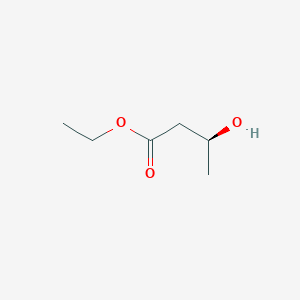
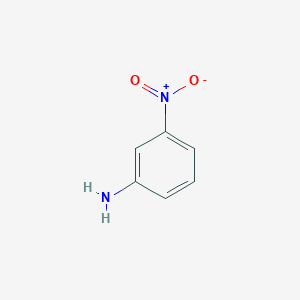

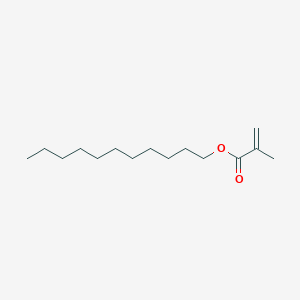
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B104323.png)
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B104324.png)

